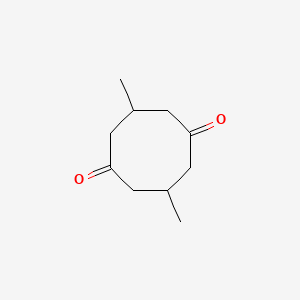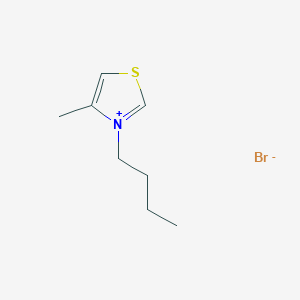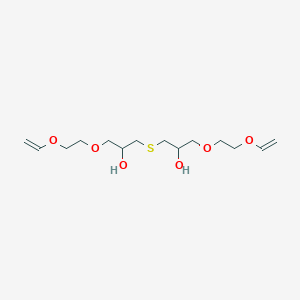
Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)-: is a chemical compound with the molecular formula C8H8FNO5S. This compound is characterized by the presence of a fluoro group and a sulfooxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and acetic anhydride.
Acetylation: The 2-fluoroaniline undergoes acetylation with acetic anhydride to form N-(2-fluoro-phenyl)acetamide.
Sulfonation: The N-(2-fluoro-phenyl)acetamide is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the fluoro group or the sulfooxy group, resulting in the formation of corresponding reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Fluorinated or desulfonated derivatives.
Substitution: Various substituted phenylacetamides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique functional groups.
Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug design and development.
Medicine:
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the formulation of agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the sulfooxy group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- N-(2-fluoro-4-hydroxyphenyl)acetamide
- N-(2-chloro-4-(sulfooxy)phenyl)acetamide
- N-(2-fluoro-4-(methoxy)phenyl)acetamide
Uniqueness:
- Functional Groups: The presence of both fluoro and sulfooxy groups in Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- provides a unique combination of reactivity and interaction potential.
- Chemical Stability: The compound exhibits enhanced stability due to the electron-withdrawing effects of the fluoro group.
- Biological Activity: The specific arrangement of functional groups can lead to distinct biological activities compared to similar compounds.
Propiedades
Número CAS |
103841-97-0 |
|---|---|
Fórmula molecular |
C8H8FNO5S |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
(4-acetamido-3-fluorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8FNO5S/c1-5(11)10-8-3-2-6(4-7(8)9)15-16(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
Clave InChI |
YTVIBFODJZQPHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)OS(=O)(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)



![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)

